molecular formula C16H14N4O5S B10986504 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10986504
M. Wt: 374.4 g/mol
InChI Key: NVDICMRAXRIWJJ-UHFFFAOYSA-N
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Description

2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxole, imidazolidinone, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of benzodioxole, imidazolidinone, and thiazole moieties, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one or two of these functional groups.

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H14N4O5S/c21-13(19-15-17-3-4-26-15)6-10-14(22)20(16(23)18-10)7-9-1-2-11-12(5-9)25-8-24-11/h1-5,10H,6-8H2,(H,18,23)(H,17,19,21)

InChI Key

NVDICMRAXRIWJJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NC4=NC=CS4

Origin of Product

United States

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